molecular formula C7H11NO2 B13627041 (1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid

(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B13627041
M. Wt: 141.17 g/mol
InChI Key: WVVHFIFCEZKINX-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing the desired bicyclic structure . Another approach involves the reaction of N-propargylic β-enaminones with acetylenedicarboxylates under catalyst- and base-free conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a promising method due to its scalability and efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2R,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-3-4(5)1-2-8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6+/m0/s1

InChI Key

WVVHFIFCEZKINX-KVQBGUIXSA-N

Isomeric SMILES

C1CN[C@H]([C@H]2[C@@H]1C2)C(=O)O

Canonical SMILES

C1CNC(C2C1C2)C(=O)O

Origin of Product

United States

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